molecular formula C25H22N4O5 B2702552 ethyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate CAS No. 1326920-12-0

ethyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate

Cat. No.: B2702552
CAS No.: 1326920-12-0
M. Wt: 458.474
InChI Key: SAZUNWSSPLGYHM-UHFFFAOYSA-N
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Description

Ethyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate is a complex organic compound that features a combination of oxadiazole, pyridine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 3-methylbenzonitrile with hydrazine hydrate and an appropriate oxidizing agent.

    Synthesis of the pyridine derivative: The oxadiazole intermediate is then reacted with a pyridine derivative under specific conditions to form the desired pyridine-oxadiazole compound.

    Acetylation: The pyridine-oxadiazole compound is acetylated using acetic anhydride.

    Formation of the final product: The acetylated compound is then reacted with ethyl 2-aminobenzoate under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate is unique due to its combination of oxadiazole, pyridine, and benzoate moieties, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[[2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-3-33-25(32)19-9-4-5-10-20(19)26-21(30)15-29-14-18(11-12-22(29)31)24-27-23(28-34-24)17-8-6-7-16(2)13-17/h4-14H,3,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZUNWSSPLGYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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